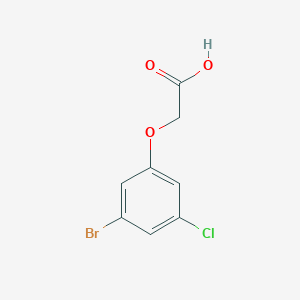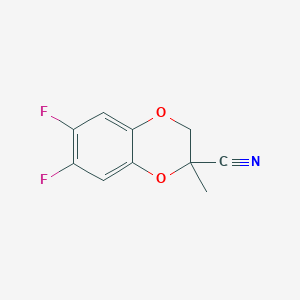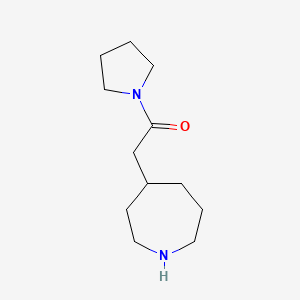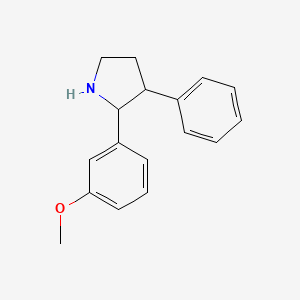![molecular formula C11H9BrN2O B13242490 1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13242490.png)
1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one is a compound that features a bromo-substituted phenyl ring and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one typically involves the condensation of 4-bromoacetophenone with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenyl ring and imidazole moiety can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromo group.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Applications De Recherche Scientifique
1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Material Science: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole moiety is known to interact with metal ions and can participate in coordination chemistry, which may be relevant in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Lacks the bromo substituent, which may affect its reactivity and biological activity.
1,1,2,2-tetrakis(4-(1H-imidazol-1-yl)phenyl)ethane: A more complex structure with multiple imidazole groups, used in different applications.
Uniqueness
1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one is unique due to the presence of both a bromo substituent and an imidazole moiety
Propriétés
Formule moléculaire |
C11H9BrN2O |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
1-(4-bromo-2-imidazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)10-3-2-9(12)6-11(10)14-5-4-13-7-14/h2-7H,1H3 |
Clé InChI |
WMMYOZLGHBAIOF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)Br)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13242408.png)


![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)


![2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13242453.png)

amine](/img/structure/B13242469.png)

![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)

![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol](/img/structure/B13242494.png)
